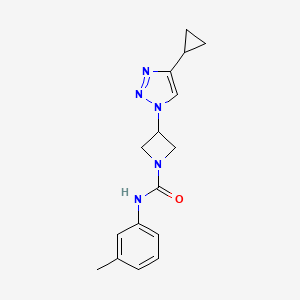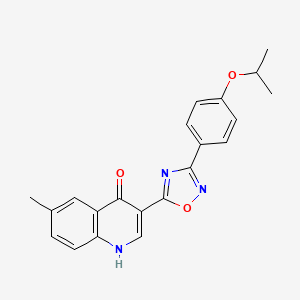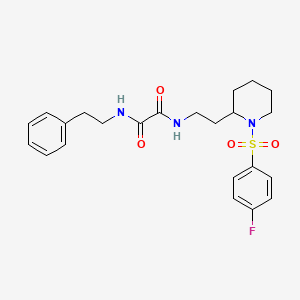![molecular formula C16H13ClN4O B2545393 N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea CAS No. 68008-39-9](/img/structure/B2545393.png)
N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea" is a urea derivative that is not directly described in the provided papers. However, similar compounds with urea linkages and substituted phenyl groups have been synthesized and studied for various biological activities. For instance, a related compound with a thiadiazole ring and a chlorobenzoyl group has shown significant anti-tumor metastasis effects in a Lewis-lung-carcinoma model . Another set of derivatives featuring thiadiazole rings and substituted phenyl groups exhibited promising activity as plant growth regulators . Additionally, a compound with a coumarin and thiadiazole moiety displayed antimicrobial activity and was characterized by various spectroscopic methods and X-ray crystallography . These studies suggest that urea derivatives with substituted phenyl groups can have significant biological activities, which may also be the case for "N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea".
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the case of the related compound "N~1-(1,3,4-thiadiazole-2-yl)-N~3-m-chlorobenzoyl-urea", m-chlorophenyl isocyanate was reacted with 2-amino-1,3,4-thiadiazole in dry acetonitrile to yield the desired product . Similarly, novel urea derivatives were synthesized by reacting acylazides with an amino-thiadiazole derivative . These methods could potentially be adapted for the synthesis of "N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of a thiadiazole-urea compound was determined to belong to the monoclinic system with specific cell parameters, and the structure featured intermolecular hydrogen bonds and π-π stacking interactions . These structural features are important as they can influence the biological activity and solubility of the compound. The molecular geometry and electronic transitions of such compounds can also be studied using density functional theory (DFT) calculations, which provide insights into the electronic structure and reactivity .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by the substituents on the phenyl rings. The presence of electron-withdrawing or electron-donating groups can affect the nucleophilicity and electrophilicity of the molecule, which in turn can impact its biological activity. For instance, the antibacterial activity of a compound with an imidazole ring was attributed to its ability to release a lethal species within anaerobic bacterial cells . The reactivity of "N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea" could similarly be influenced by the chlorophenyl and imidazol-phenyl groups, potentially leading to specific interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are crucial for their practical application. These properties can be inferred from spectroscopic data such as IR, NMR, and UV-Vis spectroscopy, as well as from elemental analysis and emission spectroscopy . The solubility can be affected by the presence of solvent molecules in the crystal structure, as observed in the case of a coumarin-thiadiazole urea compound . The HOMO-LUMO gap calculated from DFT studies can provide information about the chemical stability and reactivity of the compound .
Aplicaciones Científicas De Investigación
Plant Growth Regulation and Morphogenesis
Urea derivatives, including compounds structurally related to N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea, have been studied for their cytokinin-like activity and ability to enhance adventitious root formation. Cytokinins are plant hormones that promote cell division and differentiation. Research has identified new urea cytokinins and other urea derivatives with specific enhancements in adventitious root formation, providing valuable insights into plant growth regulation and morphogenesis (Ricci & Bertoletti, 2009).
Antioxidant Activity
The antioxidant activity of urea derivatives, including thiazole analogues with urea, thiourea, and selenourea functionality, has been explored. These compounds were synthesized and screened for their ability to scavenge free radicals. Preliminary studies suggested that compounds with selenourea functionality alongside a halogen group exhibited potent antioxidant activity, highlighting the potential for these molecules in combating oxidative stress (M. V. Bhaskara Reddy et al., 2015).
Anticancer Potential
Certain N,N'-diarylureas have shown promise as anti-cancer agents. These compounds have been identified as activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation. The optimization of these compounds for improved solubility while maintaining biological activity has led to the development of non-symmetrical N,N'-diarylureas as potential leads for anti-cancer therapeutics (Denoyelle et al., 2012).
Somatic Embryogenesis in Citrus
Research on diphenylurea (DPU) derivatives has explored their potential to stimulate somatic embryogenesis in Citrus species. Compounds like N-phenyl-N′-benzothiazol-6-ylurea (PBU) showed significant embryogenic activity across various Citrus species, outperforming classical cytokinins. This suggests the potential of phenylurea derivatives in enhancing plant tissue culture and regeneration processes (Carra et al., 2006).
Anticonvulsant Effects
Compounds related to N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea have been evaluated for their anticonvulsant activity. Studies have demonstrated that certain urea derivatives can synchronize spontaneous bioelectric activity, increase convulsion thresholds, and alter ion content within brain structures, offering insights into potential treatments for epilepsy (Vengerovskii et al., 2014).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2-imidazol-1-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-12-4-3-5-13(10-12)19-16(22)20-14-6-1-2-7-15(14)21-9-8-18-11-21/h1-11H,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAHRHTUYYBZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)
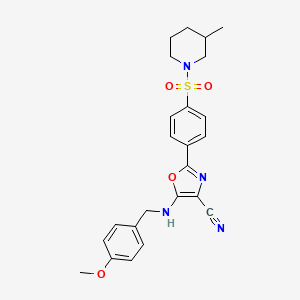

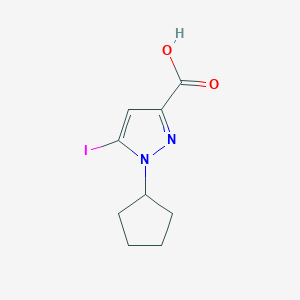
![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2545318.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)
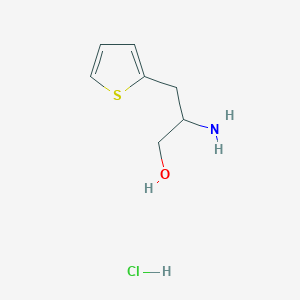
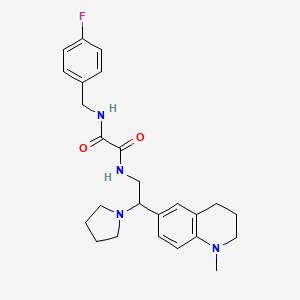

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)
